![molecular formula C22H20N4O4S B2466391 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1105217-56-8](/img/structure/B2466391.png)

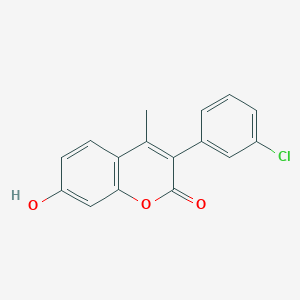

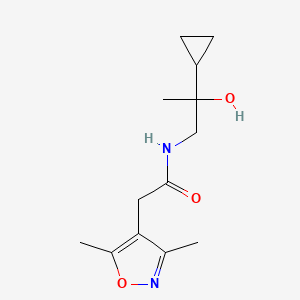

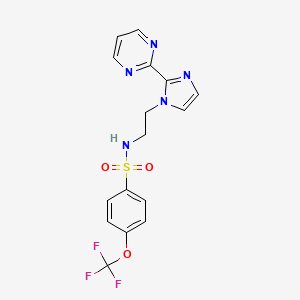

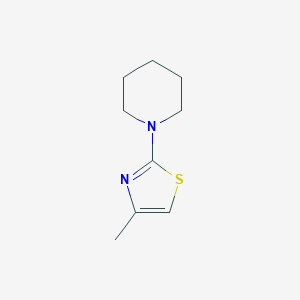

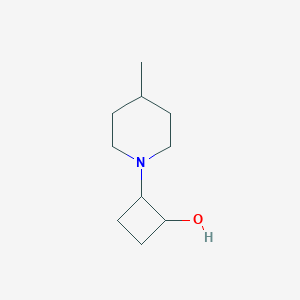

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Design and Synthesis of Analog Compounds

Compounds with structures similar to the one mentioned have been designed and synthesized for exploring their potential as antibacterial agents. For instance, the study by Palkar et al. (2017) discusses the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a novel class of promising antibacterial agents, demonstrating significant activity against Staphylococcus aureus and Bacillus subtilis without cytotoxicity at effective concentrations (Palkar et al., 2017).

Biological Activity Spectrum Investigation

Research on the biological activity spectrum of related compounds has been performed, highlighting their potential against mycobacterial, bacterial, and fungal strains, as well as their activity in inhibiting photosynthetic electron transport in chloroplasts, as seen in the work by Imramovský et al. (2011) (Imramovský et al., 2011).

Structural and Mechanistic Studies

Experimental and theoretical studies, like those conducted by Yıldırım et al. (2005), provide insights into the functionalization reactions of related compounds, enhancing understanding of their chemical reactivity and potential modifications for targeted applications (Yıldırım et al., 2005).

Crystal Structure Analysis

Crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives have been conducted to understand the molecular interactions and stability of these compounds, essential for designing compounds with desired properties, as detailed by Kumara et al. (2017) (Kumara et al., 2017).

Anticancer and Anti-inflammatory Activities

Studies on novel pyrazolopyrimidines derivatives, such as those by Rahmouni et al. (2016), have explored their anticancer and anti-5-lipoxygenase activities, suggesting the potential of similar compounds in therapeutic applications (Rahmouni et al., 2016).

Mécanisme D'action

Target of Action

The compound, also known as N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2H-1,3-benzodioxole-5-carboxamide, primarily targets G-protein-coupled receptor kinases (GRKs) . GRKs are a family of proteins that play a crucial role in regulating the activity of G-protein-coupled receptors (GPCRs). Specifically, GRK-2 and GRK-5 are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

The compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . This inhibition prevents the phosphorylation of GPCRs, a process that typically leads to receptor desensitization and internalization. By inhibiting GRK-2 and GRK-5, the compound can potentially enhance the signaling of GPCRs, which could have therapeutic benefits in conditions where GPCR signaling is impaired.

Biochemical Pathways

The compound affects the GPCR signaling pathway. Under normal conditions, GRKs phosphorylate activated GPCRs, leading to the recruitment of beta-arrestin proteins, receptor internalization, and desensitization. By inhibiting GRK-2 and GRK-5, the compound prevents this process, potentially enhancing GPCR signaling .

Pharmacokinetics

The compound’s favorable pharmacokinetic profile is suggested by admet calculations .

Result of Action

The inhibition of GRK-2 and GRK-5 by the compound can potentially enhance GPCR signaling. This could have therapeutic benefits in conditions where GPCR signaling is impaired, such as cardiovascular disease .

Propriétés

IUPAC Name |

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S/c27-20(23-9-14-4-2-1-3-5-14)10-26-21(16-11-31-12-17(16)25-26)24-22(28)15-6-7-18-19(8-15)30-13-29-18/h1-8H,9-13H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLAQACVDRXHNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2466314.png)

![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2466315.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2466318.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466323.png)

![[4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2466324.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2466325.png)